molecular formula C23H26FN3O B13740925 Butyrophenone, 4'-fluoro-4-(methyl(1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indol-2-ylmethyl)amino)- CAS No. 101221-63-0

Butyrophenone, 4'-fluoro-4-(methyl(1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indol-2-ylmethyl)amino)-

Cat. No.: B13740925
CAS No.: 101221-63-0
M. Wt: 379.5 g/mol
InChI Key: KCWAIWPGRLUYOS-UHFFFAOYSA-N
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Description

Butyrophenone derivatives are a class of compounds characterized by a phenyl ketone backbone and diverse substituents, often associated with neuroleptic and psychotropic activities. The compound 4'-fluoro-4-(methyl(1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indol-2-ylmethyl)amino)-butyrophenone features a fluorinated aromatic ring and a methyl-substituted tetrahydro-pyridoindole moiety.

Properties

CAS No.

101221-63-0

Molecular Formula

C23H26FN3O

Molecular Weight

379.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[methyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)amino]butan-1-one

InChI

InChI=1S/C23H26FN3O/c1-26(13-4-7-23(28)17-8-10-18(24)11-9-17)16-27-14-12-20-19-5-2-3-6-21(19)25-22(20)15-27/h2-3,5-6,8-11,25H,4,7,12-16H2,1H3

InChI Key

KCWAIWPGRLUYOS-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC(=O)C1=CC=C(C=C1)F)CN2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyrophenone, 4’-fluoro-4-(methyl(1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indol-2-ylmethyl)amino)- involves multiple steps. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Butyrophenone, 4’-fluoro-4-(methyl(1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indol-2-ylmethyl)amino)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Butyrophenone, 4’-fluoro-4-(methyl(1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indol-2-ylmethyl)amino)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a TRPV1 antagonist, which could have implications in pain management and neurodegenerative diseases.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of pain and inflammation.

    Industry: Used in the development of new pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Butyrophenone, 4’-fluoro-4-(methyl(1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indol-2-ylmethyl)amino)- involves its interaction with the TRPV1 receptor. This receptor is involved in the sensation of pain and heat. By antagonizing this receptor, the compound can potentially reduce pain and inflammation. The molecular targets and pathways involved include the inhibition of TRPV1 receptor activation and the subsequent reduction in calcium ion influx .

Comparison with Similar Compounds

Comparison with Similar Butyrophenone Derivatives

Structural Analogues and Receptor Affinity Profiles

The compound’s structural uniqueness lies in its 4'-fluoro substitution and tetrahydro-pyridoindole side chain, which differentiate it from classical butyrophenones. Below is a comparative analysis with key analogues:

Table 1: Structural and Pharmacological Comparison
Compound Name Key Structural Features Dopamine D2 (pKi) Serotonin 5-HT2A (pKi) Clinical/Pharmacological Notes
Target Compound 4'-F-phenyl, tetrahydro-pyridoindole side chain Data not reported Data not reported Hypothesized multitarget neuroleptic activity
Molindone Tetrahydroindol-4-one, o-methoxyphenylpiperazine 7.48 6.18 Approved antipsychotic; moderate 5-HT2A affinity
Lumateperone 4-F-phenyl, hexahydro-pyrido-pyrrolo-quinoxaline 7.2 (D2) 9.7 (5-HT2A) FDA-approved for schizophrenia; potent 5-HT2A modulation
Example Compound 1 (Sumitomo, 2025) 4-Chlorophenyl, triazaspirodecan substituent Not reported Not reported Antipsychotic candidate with anti-inflammatory potential
Key Observations:

Receptor Selectivity :

  • The target compound’s tetrahydro-pyridoindole group may confer enhanced serotonin receptor modulation compared to molindone, similar to lumateperone’s 5-HT2A superiority over D2 .
  • Sumitomo’s derivatives (e.g., Example Compound 1) prioritize structural diversity, incorporating spirocyclic or trifluoromethylphenyl groups for multifunctional activity .

Fluorination Impact :

  • The 4'-fluoro substitution aligns with lumateperone’s fluorophenyl group, which improves blood-brain barrier penetration and receptor binding kinetics .

Therapeutic Potential and Limitations

  • Limitations : Unlike Sumitomo’s derivatives, the absence of trifluoromethyl or chlorophenyl groups may reduce anti-inflammatory or antifungal secondary activities .

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